

Molecular weight of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

Cat. No.: B1394218

[Get Quote](#)

Technical Guide: Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate is a heterocyclic compound featuring an indazole core linked to a methyl oxopentanoate chain. The indazole scaffold is a prominent pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties.^{[1][2][3][4][5]} This technical guide provides a summary of the known properties of **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate**, a proposed synthetic route, and an overview of the biological significance of the indazole class of molecules.

Compound Data

A summary of the key quantitative data for **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate** is presented below.

Property	Value
Molecular Weight	246.26 g/mol
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₃
CAS Number	1229627-06-8

Proposed Experimental Protocol: Synthesis of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate

While a specific, peer-reviewed synthesis for **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate** is not extensively documented in the literature, a plausible route can be proposed based on established methods for the N-alkylation of indazoles.^{[6][7][8][9]} The thermodynamically more stable 1H-indazole tautomer is the predominant form, and its alkylation often leads to a mixture of N1 and N2 substituted products, with conditions tunable to favor the desired N1 isomer.^{[1][8]}

The proposed synthesis involves a two-step process: first, the preparation of a suitable electrophile, Methyl 5-chloro-3-oxopentanoate, followed by the N-alkylation of 1H-indazole.

Step 1: Synthesis of Methyl 5-chloro-3-oxopentanoate (Intermediate)

This procedure is adapted from general methods for the chlorination of β -keto esters.

- Materials:
 - Methyl 3-oxopentanoate
 - Sulfuryl chloride (SO₂Cl₂)
 - Toluene (anhydrous)
- Procedure:
 - A solution of Methyl 3-oxopentanoate (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g.,

nitrogen or argon).

- The solution is cooled to 0-5 °C using an ice bath.
- Sulfuryl chloride (1.0 equivalent) is added dropwise to the cooled solution while maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
- The solvent and any volatile byproducts are removed under reduced pressure to yield crude Methyl 5-chloro-3-oxopentanoate, which can be used in the next step, potentially after purification by vacuum distillation.

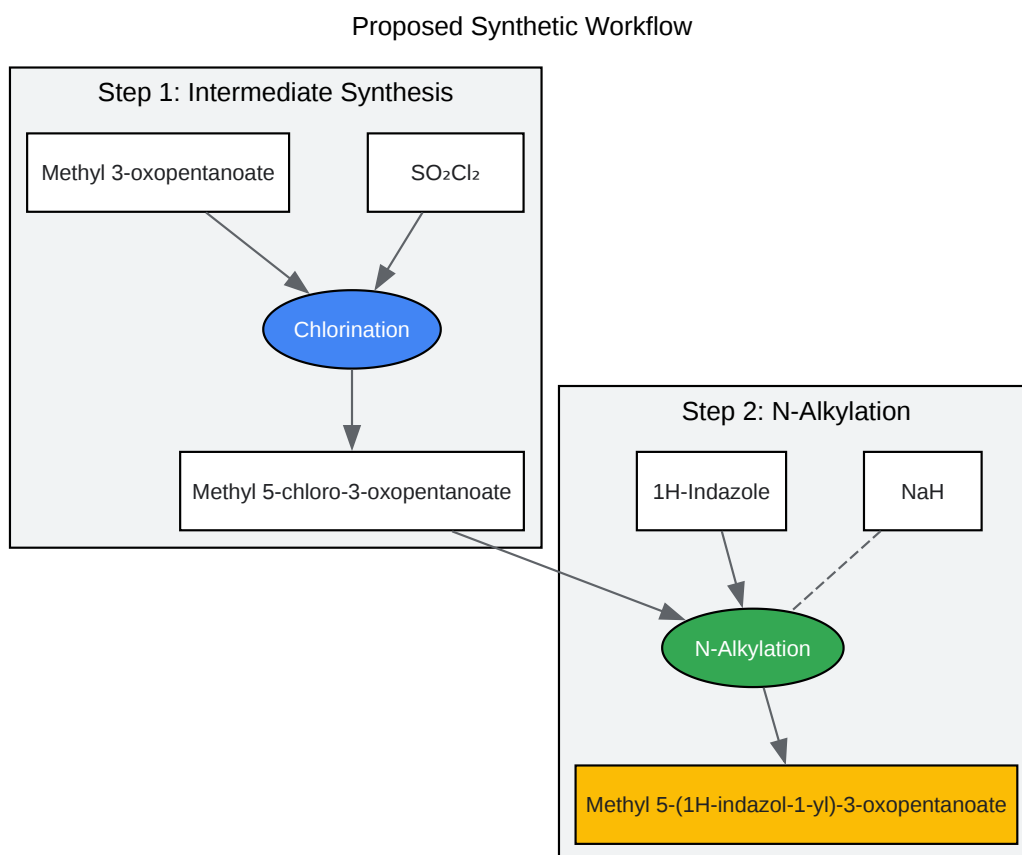
Step 2: N-Alkylation of 1H-Indazole

This procedure is based on general protocols for the regioselective N-alkylation of indazoles.

- Materials:
 - 1H-Indazole
 - Methyl 5-chloro-3-oxopentanoate (from Step 1)
 - Sodium hydride (NaH, 60% dispersion in mineral oil)
 - Anhydrous Tetrahydrofuran (THF)
 - Saturated aqueous ammonium chloride solution
 - Ethyl acetate
 - Brine
- Procedure:
 - To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere, a solution of 1H-indazole (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

- The mixture is stirred at room temperature for 30 minutes to allow for the formation of the indazole anion.
- A solution of Methyl 5-chloro-3-oxopentanoate (1.1 equivalents) in anhydrous THF is then added dropwise to the reaction mixture.
- The reaction is heated to 50 °C and stirred for several hours, with the progress monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution.
- The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate**.

Logical Workflow of Proposed Synthesis



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

Biological Activity Context

As of the latest literature review, there is no specific published data on the biological activity or signaling pathway involvement of **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate**. However, the indazole moiety is a well-established "privileged scaffold" in drug discovery.[1] Derivatives of

indazole have been investigated and developed for a wide range of therapeutic applications, including:

- Oncology: As inhibitors of various kinases.
- Anti-inflammatory: Through various mechanisms.
- Antimicrobial: Showing activity against bacteria and fungi.^[1]
- Neurological Disorders: Acting on various central nervous system targets.

Therefore, while the specific biological role of **Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate** remains to be elucidated, its structural components suggest it may be a candidate for biological screening in various disease models. Further research is required to determine its specific activities and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbino.com [nbino.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective N-alkylation of the 1 H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 9. Development of a selective and scalable N1-indazole alkylation - PMC
[pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Molecular weight of Methyl 5-(1H-indazol-1-yl)-3-oxopentanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1394218#molecular-weight-of-methyl-5-1h-indazol-1-yl-3-oxopentanoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com